N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide

Description

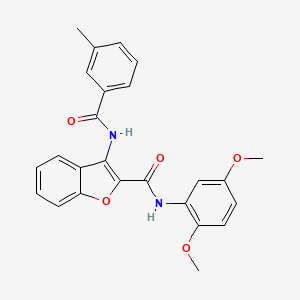

N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a carboxamide group at position 2 of the benzofuran core. The compound features a 3-methylbenzamido substituent at position 3 and an N-linked 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-15-7-6-8-16(13-15)24(28)27-22-18-9-4-5-10-20(18)32-23(22)25(29)26-19-14-17(30-2)11-12-21(19)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEIAWQDIVPBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article examines the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action based on available research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 430.5 g/mol

- CAS Number : 888464-93-5

The compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities. The presence of methoxy and amido groups contributes to its pharmacological profile.

Anti-inflammatory Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant anti-inflammatory properties. A study involving similar compounds demonstrated their effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process:

- In Vitro Studies : The compound's analogs showed IC values ranging from 0.06 to 0.71 μM against COX-2, indicating potent inhibition compared to standard anti-inflammatory drugs like ibuprofen .

- In Vivo Studies : The anti-inflammatory effect was evaluated using the carrageenan-induced rat paw edema model. Compounds with structural similarities to this compound exhibited significant reductions in edema percentage, suggesting a strong anti-inflammatory potential.

Anticancer Activity

The anticancer properties of benzofuran derivatives have also been explored:

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Anti-inflammatory Activity (IC) |

|---|---|---|---|

| This compound | 888464-93-5 | 430.5 g/mol | Not directly reported |

| N-(2,5-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide | 888465-03-0 | 430.5 g/mol | IC: 0.06 - 0.71 μM |

| N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)benzofuran-2-carboxamide | 888468-44-8 | 422.5 g/mol | Under investigation |

Comparison with Similar Compounds

Key Observations :

- Benzofuran vs. In contrast, benzothiazole derivatives (e.g., EP3 348 550A1) often exhibit improved metabolic stability due to sulfur atom electronegativity.

- Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound may increase lipophilicity compared to hydroxylated analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamido derivatives. Trifluoromethyl groups in benzothiazole analogs (e.g., EP3 348 550A1) could enhance binding affinity to hydrophobic enzyme pockets.

Hypothetical Bioactivity

- The 3-methylbenzamido group may act as a hydrogen-bond donor/acceptor, similar to acetamide groups in benzothiazole derivatives.

- The 2,5-dimethoxyphenyl moiety could modulate solubility and membrane permeability compared to trifluoromethyl or diphenyl groups in patent-listed compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling of aromatic amines (e.g., 2,5-dimethoxyaniline) with activated benzofuran carboxylic acid derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane .

- Amidation steps to introduce the 3-methylbenzamido group, requiring precise stoichiometry and inert atmospheres to prevent oxidation .

- Optimization parameters : Temperature (reflux vs. microwave-assisted heating), solvent polarity, and purification via column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and amide bond formation. Discrepancies in aromatic proton splitting patterns may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns .

- Infrared Spectroscopy (IR) : Confirmation of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for benzofuran carboxamide derivatives?

- Methodological Answer :

- Comparative analysis : Cross-reference experimental NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations) to identify misassignments .

- X-ray crystallography : Resolve ambiguous proton environments by determining crystal structures, especially for regions with overlapping signals (e.g., methoxy or methylbenzamido groups) .

- Isotopic labeling : Use deuterated analogs to simplify complex splitting patterns in crowded aromatic regions .

Q. What in vitro assays are recommended to evaluate the enzyme inhibition potential of this compound?

- Methodological Answer :

- Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based detection .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for receptor-ligand interactions .

- Cellular assays : Test cytotoxicity and target engagement in cell lines overexpressing the enzyme of interest (e.g., cancer models) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified methoxy (e.g., 2,5-dichloro), benzamido (e.g., 4-fluoro), or benzofuran substituents to assess impact on potency .

- Pharmacophore modeling : Use Molecular Operating Environment (MOE) or Schrödinger to identify critical hydrogen-bonding and hydrophobic interactions .

- ADME profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) to prioritize lead compounds .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to pH 1–3 buffers (simulating gastric fluid) and monitor degradation via HPLC at timed intervals .

- Identification of degradants : Use LC-MS/MS to characterize hydrolyzed products (e.g., cleavage of amide bonds) .

- Computational stability prediction : Apply ADMET Predictor to estimate susceptibility to acid-catalyzed hydrolysis based on electron-withdrawing/donating groups .

Tables

| Key Synthetic Parameters | Optimal Conditions | References |

|---|---|---|

| Coupling agent for amide bond formation | DCC/DMAP in dichloromethane, 0°C to RT | |

| Purification method | Silica gel chromatography (ethyl acetate/hexane) | |

| Yield optimization | Microwave-assisted heating (80°C, 30 min) |

| Spectroscopic Benchmarks | Expected Data |

|---|---|

| 1H NMR (DMSO-d6) | δ 8.2–8.5 (amide NH), δ 6.7–7.5 (aromatic) |

| HRMS (ESI+) | [M+H]+ m/z calculated: 449.16, found: 449.15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.